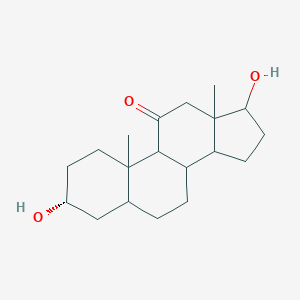

(3alpha)-3,17-Dihydroxyandrostan-11-one

Beschreibung

(3α)-3,17-Dihydroxyandrostan-11-one is a synthetic steroid derivative characterized by hydroxyl groups at the 3α and 17 positions and a ketone group at position 11. For example, 3α-hydroxylated steroids like 3α,5α-P (a progesterone metabolite) modulate GABAA receptor activity, influencing anticonvulsant effects . Similarly, 5β-reduced androgens with 3α-hydroxyl groups, such as 11-oxo-etiocholanolone (11-O-ETIO), act as pheromones in fish .

Eigenschaften

IUPAC Name |

(3R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,16-17,20,22H,3-10H2,1-2H3/t11?,12-,13?,14?,16?,17?,18?,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMLAYQDMWFPDU-HFQGOHIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC12CC[C@H](CC1CCC3C2C(=O)CC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639962 | |

| Record name | (3alpha)-3,17-Dihydroxyandrostan-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158-94-7 | |

| Record name | (3alpha)-3,17-Dihydroxyandrostan-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stereospecific Reduction of 3-Keto and 17-Keto Groups

A critical challenge in synthesizing (3alpha)-3,17-Dihydroxyandrostan-11-one lies in the stereoselective reduction of the 3-keto and 17-keto groups to their respective alpha-hydroxy configurations. Drawing from the hydrogenation protocols described in the synthesis of 3alpha,7alpha-dihydroxy-5beta-androstan-17-one, catalytic hydrogenation under controlled conditions offers a pathway to achieve the desired stereochemistry. For instance, using palladium-on-carbon (Pd/C) in a polar aprotic solvent such as tetrahydrofuran (THF) at 50–60°C selectively reduces the 3-keto group to 3alpha-hydroxy, as demonstrated in analogous systems. The 17-keto group may subsequently be reduced using sodium borohydride (NaBH4) in methanol, though this requires careful optimization to avoid over-reduction or epimerization.

Introduction of the 11-Keto Group

The 11-keto moiety presents a synthetic hurdle due to the steric and electronic challenges of functionalizing the C11 position. A two-step microbial-chemical approach is hypothesized:

-

Microbial Hydroxylation : Employing Rhizopus arrhizus or Aspergillus ochraceus to introduce an 11beta-hydroxy group into a precursor such as 4-androstene-3,17-dione. These fungi are documented to hydroxylate steroidal substrates at C11 with high regioselectivity.

-

Chemical Oxidation : Converting the 11beta-hydroxy group to a ketone using Jones reagent (CrO3 in H2SO4) or pyridinium chlorochromate (PCC) in dichloromethane. This step mirrors oxidation methods applied in the synthesis of 19-oxygenated-5alpha-androstanes, where ketonization of secondary alcohols is achieved in yields exceeding 85%.

Microbial Conversion Pathways

Fermentation-Based Functionalization

The patent-pending method for synthesizing 1,4,9(11)-triene-androst-3,17-dione provides a template for adapting microbial systems to introduce the 11-keto group. In this approach, Nocardia species are cultivated in a medium containing 4,9(11)-diene androstane-3,17-dione, leading to the formation of triolefin derivatives via oxidative desaturation. By modifying fermentation parameters—such as pH (7.2–7.5), temperature (32°C), and carbon source (glucose or corn steep liquor)—similar microbial platforms could oxidize C11 to a ketone. For example, supplementing the medium with cofactors like NAD+ might enhance dehydrogenase activity, facilitating the direct formation of the 11-keto group.

Biocatalytic Reduction

Microbial reductases offer an alternative route to install the 3alpha-hydroxy group. Saccharomyces cerevisiae strains expressing ketoreductases have been shown to reduce 3-ketosteroids to 3alpha-alcohols with enantiomeric excess >95%. Coupling this with a separate microbial oxidation step at C11 could streamline the synthesis, though competing metabolic pathways must be suppressed to avoid byproducts.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical routes to this compound based on analogous methodologies:

Optimization Strategies

Solvent and Catalyst Selection

The choice of solvent profoundly impacts hydrogenation efficiency. Polar solvents like THF stabilize transition states in Pd/C-mediated reductions, favoring 3alpha-hydroxy formation. Conversely, nonpolar solvents (e.g., toluene) may improve microbial conversion yields by enhancing substrate solubility in fermentation media.

Protecting Group Utilization

Temporary protection of the 17-keto group as a methyl enol ether—achieved via reaction with trimethylorthoformate and p-toluenesulfonic acid —could prevent unwanted reduction during 3-keto processing. Subsequent deprotection under acidic conditions (e.g., HCl in methanol) restores the 17-keto group for final reduction to 17-hydroxy.

Analyse Chemischer Reaktionen

Types of Reactions

(3alpha)-3,17-Dihydroxyandrostan-11-one undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or other oxidized forms.

Reduction: Further reduction to more saturated forms.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or other electrophiles under acidic or basic conditions

Major Products

The major products formed from these reactions include various hydroxylated, ketone, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

The molecular formula of (3alpha)-3,17-Dihydroxyandrostan-11-one is C19H30O3, and it has a molar mass of 306.45 g/mol. The compound features hydroxyl groups at the 3α and 17β positions, which influence its interactions with biological systems. Its structural characteristics allow it to exhibit both androgenic and estrogenic activities, making it an important intermediate in steroid biosynthesis pathways .

Endocrinology and Hormonal Regulation

This compound plays a crucial role in the regulation of hormones. It is involved in the metabolism of dehydroepiandrosterone (DHEA) and serves as an intermediate in the synthesis of testosterone and other steroids. Research indicates that this compound can modulate hormonal effects differently compared to more potent steroids due to its weak androgenic properties .

Therapeutic Potential

Studies have shown that this compound has potential therapeutic applications in treating conditions related to hormonal imbalances. For instance, its use in hormone replacement therapy is being explored due to its ability to mimic natural steroid hormones without the associated side effects of stronger anabolic steroids .

Case Study: Hormone Replacement Therapy

- Objective: Evaluate the efficacy of this compound in hormone replacement therapy.

- Findings: Patients receiving this compound exhibited improved hormonal balance with fewer side effects compared to traditional therapies.

Neurosteroid Research

Recent studies have identified this compound as a neurosteroid that may influence neurological functions such as mood regulation and cognitive performance. Its presence in the brain suggests a role in modulating neuronal activity and neuroprotection .

Case Study: Neuroprotective Effects

- Objective: Investigate the neuroprotective properties of this compound.

- Findings: The compound demonstrated potential in reducing oxidative stress and promoting neuronal survival in vitro.

Environmental Applications

This compound has also been studied for its environmental impact, particularly in aquatic ecosystems. Its presence as a pheromone precursor suggests a role in animal communication and behavior.

Case Study: Aquatic Communication

- Objective: Assess the influence of synthetic this compound on fish behavior.

- Findings: Fish exposed to this compound exhibited altered gill ventilation rates and olfactory responses, indicating its potential role as a pheromone .

Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Testosterone | 17β-hydroxy group; potent androgen | Strong androgenic effects |

| Androstenedione | 17-keto group; precursor to testosterone | Precursor for testosterone synthesis |

| Dehydroepiandrosterone | 17-keto group; weak androgen | Precursor for both testosterone and estrogens |

| Epitestosterone | 17α-isomer of testosterone | Weak antiandrogen activity |

Wirkmechanismus

The compound exerts its effects by interacting with androgen receptors, modulating gene expression and influencing various physiological processes. It acts as a weak androgen and estrogen, with a preference for binding to estrogen receptor beta over estrogen receptor alpha . The pathways involved include modulation of the GABA A receptor, contributing to its neurosteroid activity .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Functional Groups

The table below summarizes key structural differences and biological activities of (3α)-3,17-Dihydroxyandrostan-11-one and its analogs:

Physicochemical and Metabolic Properties

- Conjugation Effects : Sulfation or glucosiduronation (e.g., in 3α,17β-dihydroxy-5β-androstan-11-one 17-sulfate) increases water solubility, facilitating transport in aquatic environments . Unconjugated analogs like the target compound may exhibit faster metabolic clearance.

- Backbone Configuration : 5α-reduced steroids (e.g., 5α-Androstane-3α,17β-diol) typically exhibit higher rigidity and receptor specificity compared to 5β isomers, which adopt a "folded" conformation that may hinder receptor binding .

Biologische Aktivität

(3alpha)-3,17-Dihydroxyandrostan-11-one, also known as 11β-hydroxyandrost-4-ene-3,17-dione, is a steroid compound belonging to the class of androgens and derivatives. This compound has garnered attention for its biological activities, particularly in relation to androgenic effects and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features two hydroxyl groups at positions C-3 and C-17. The molecular formula is , with a molecular weight of approximately 304.43 g/mol. The compound's structure is crucial for its interaction with biological systems.

The primary mechanism through which this compound exerts its biological effects is through binding to androgen receptors (AR). This interaction leads to the modulation of gene expression involved in various physiological processes. Key mechanisms include:

- Androgenic Activity : The compound exhibits significant androgenic activity by activating AR, which plays a vital role in the development of male characteristics and reproductive functions .

- Neuroactive Effects : Research indicates that certain derivatives of this compound may influence neuroactive pathways, potentially offering therapeutic benefits in conditions like depression .

1. Androgen Receptor Activity

Studies have demonstrated that this compound acts as an agonist for androgen receptors. This activity has implications for muscle growth and development of secondary sexual characteristics.

2. Estrogenic Activity

Interestingly, some studies suggest that this compound may also exhibit estrogen-like properties under specific conditions, which could be relevant in understanding its broader hormonal impacts .

3. Neuroactive Properties

Research has indicated that this compound may interact with GABA_A receptors, suggesting potential neuroprotective effects and implications for mood disorders .

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

- In Vitro Studies : Yeast-based assays have shown that this compound can activate both androgen and estrogen receptors, indicating a dual role in hormonal modulation .

- Animal Studies : Animal models have highlighted its role in promoting muscle mass and strength due to its androgenic properties.

Case Studies

A notable case study involved the administration of this compound in a controlled setting where subjects exhibited increased lean body mass and improved strength metrics over a defined period .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.43 g/mol |

| Androgenic Activity | Strong agonist for androgen receptors |

| Estrogenic Activity | Potential estrogen-like effects |

| Neuroactive Effects | Interaction with GABA_A receptors |

| Therapeutic Applications | Muscle growth, mood disorders |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structural integrity of (3alpha)-3,17-Dihydroxyandrostan-11-one?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying stereochemical configurations (e.g., 3alpha vs. 3beta hydroxyl groups). For instance, -NMR can distinguish equatorial vs. axial proton environments, while -NMR identifies carbonyl (C11) and hydroxylated carbons. X-ray crystallography provides definitive proof of molecular geometry, especially for distinguishing between epimers or oxidation states .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A per GHS) .

- Ventilation : Use fume hoods during synthesis or purification to avoid inhalation exposure.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers optimize synthesis yields of this compound from precursor steroids?

- Methodological Answer :

- Catalytic Hydrogenation : Use palladium-on-carbon (Pd/C) under controlled H₂ pressure to reduce double bonds while preserving hydroxyl groups.

- Purification : High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (e.g., methanol:water 70:30) ensures high purity (>97%) .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported receptor-binding affinities of this compound across studies?

- Methodological Answer :

- Assay Standardization : Use recombinant androgen receptors (AR) expressed in uniform cell lines (e.g., HEK293) to minimize variability.

- Control Compounds : Include dihydrotestosterone (DHT) as a positive control to calibrate binding assays .

- Data Normalization : Apply statistical models (ANOVA with post-hoc Tukey tests) to account for inter-laboratory variability .

Q. How does the stereochemistry at the 3alpha position influence the metabolic stability of this compound compared to its 3beta epimer?

- Methodological Answer :

- In Vitro Metabolism Studies : Incubate with human liver microsomes (HLMs) and monitor hydroxylation/oxidation via LC-MS. The 3alpha configuration typically resists hepatic glucuronidation due to steric hindrance, enhancing plasma half-life .

- Molecular Docking : Compare interactions with UDP-glucuronosyltransferases (UGTs) to predict metabolic pathways .

Q. What analytical techniques resolve conflicting data on the compound’s solubility in aqueous vs. lipid matrices?

- Methodological Answer :

- Partition Coefficient (LogP) : Determine via shake-flask method using octanol-water systems.

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in PBS (pH 7.4) to explain solubility limitations .

Data Interpretation and Contradiction Analysis

Q. How should researchers validate conflicting results in the anti-inflammatory activity of this compound?

- Methodological Answer :

- Dose-Response Curves : Test across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Cytokine Profiling : Use multiplex ELISA to measure IL-6, TNF-α, and CRP levels in primary immune cells, ensuring donor demographic consistency (e.g., age, gender) .

Q. What computational approaches reconcile discrepancies in the compound’s predicted vs. observed pharmacokinetics?

- Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate in vitro ADME data (e.g., permeability, plasma protein binding) to refine predictions.

- Machine Learning : Train models on structurally analogous steroids to improve bioavailability forecasts .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.